Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate is an organic compound characterized by a complex structure that includes an ester functional group, an alkyne, and an alkene. Its molecular formula is with a molecular weight of 224.25 g/mol. The compound features an acetyloxy group attached to a methyloctene backbone, which contributes to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Research into the biological activity of methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate has indicated potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities. The compound's mechanism of action may involve interactions with specific molecular targets, leading to biological effects through the hydrolysis of the ester group, which releases acetic acid that participates in various biochemical processes.
The synthesis of methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate typically involves several methods:
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate has diverse applications:
Studies on the interactions of methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate with biomolecules have revealed insights into its mechanism of action. The compound's functional groups allow it to engage with enzymes and proteins, potentially influencing various biochemical pathways. Further research is necessary to elucidate the full spectrum of its interactions and biological implications .
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate shares structural similarities with several related compounds:
| Compound Name | Structural Difference |
|---|---|
| Methyl 4-(hydroxy)-4-methyloct-7-EN-2-ynoate | Hydroxyl group instead of acetyloxy |
| Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ene | Alkene instead of alkyne group |
| Methyl 7-methyloct-6-en-2-ynoate | Different position of the double bond |
| Methyl (Z)-3,7-dimethylocta-2,6-dienoate | Contains additional double bonds in a different configuration |
These compounds exhibit variations in their functional groups or structural configurations, which can significantly affect their chemical reactivity and biological activity. Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate's unique combination of acetyloxy, alkyne, and alkene functionalities distinguishes it from these related compounds .